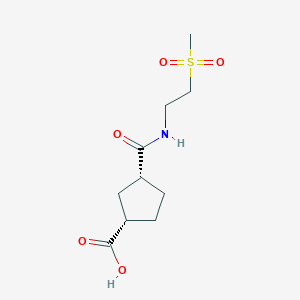![molecular formula C10H13NO4 B6633151 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid, also known as EFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCA is a derivative of furan, which is a heterocyclic organic compound that is widely used in the chemical industry. EFCA has been synthesized using various methods and has been studied for its mechanism of action and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is not well understood, but it is believed to act by inhibiting the synthesis of bacterial cell walls. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to inhibit the growth of various fungi such as Candida albicans and Aspergillus fumigatus.
Biochemical and Physiological Effects:
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit low toxicity in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to have no significant effect on the viability of various cell lines such as HeLa and HepG2 cells. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been shown to have no significant effect on the body weight and organ weight of mice in acute toxicity studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is also relatively easy to synthesize using the method described above. However, one of the limitations of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has the potential to be developed into a new class of antibiotics due to its antibacterial and antifungal activities. Further studies are needed to elucidate the mechanism of action of 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid and to optimize its efficacy and bioavailability. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can also be used as a building block in the synthesis of new compounds with potential applications in various fields such as drug discovery and material science.
Métodos De Síntesis
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid can be synthesized using various methods, but the most common method involves the reaction between 2-ethylfuran-3-carboxylic acid and N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then purified using column chromatography to obtain pure 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid.
Aplicaciones Científicas De Investigación
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential applications in various fields such as drug discovery, material science, and chemical synthesis. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has also been used as a building block in the synthesis of various compounds such as peptides and amino acids. In addition, 2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid has been studied for its potential application in the development of new materials such as polymers and coatings.
Propiedades
IUPAC Name |
2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8-7(4-5-15-8)9(12)11-6(2)10(13)14/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZURRSHDCLXCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)

![(1S,2R)-2-[methyl-(4-methylcyclohexyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633102.png)

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)




![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)